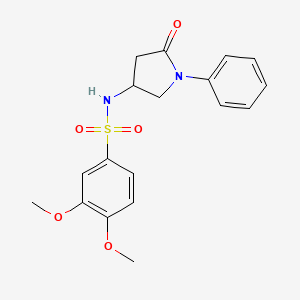

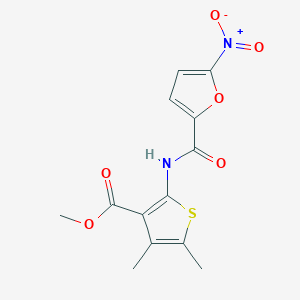

N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide" is not directly mentioned in the provided papers, but it appears to be related to the class of compounds discussed in the context of cyclohexanecarboxamide derivatives and benzopyrones. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds involves the formation of cyclohexanecarboxamide derivatives with various aryl substituents. For instance, a number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, indicating a versatile approach to modifying the cyclohexanecarboxamide core structure . Similarly, the synthesis of substituted 1-benzyl-2-formyloctahydroisoquinolines through acid-catalyzed cyclization of N-[2-(cyclohex-1-enyl)ethyl]-N-styrylformamides demonstrates the potential for creating complex structures from simpler cyclohexene-based precursors .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using techniques such as single crystal X-ray diffraction. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows that the cyclohexane ring adopts a chair conformation, which is a common and stable conformation for cyclohexane derivatives . The molecular conformation is further stabilized by intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups. The presence of carbamothioyl groups suggests potential reactivity with nucleophiles and electrophiles, as well as the possibility of forming metal complexes, as seen in the synthesis of Ni(II) and Cu(II) complexes of N-(R-carbamothioyl)cyclohexanecarboxamides . The cyclization reactions to form benzopyrones and related compounds also indicate the ability of these molecules to undergo ring-closure reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallization in different space groups and the conformation of the molecules can affect properties such as solubility, melting point, and reactivity. For example, the delocalization of π electrons in the thiocarbonyl group of N-(diethylcarbamothioyl)cyclohexanecarboxamide suggests potential electronic properties that could be relevant in material science applications . The chair conformation of the cyclohexane ring is also indicative of the stability of these compounds .

Aplicaciones Científicas De Investigación

Structural Analysis and Chemical Properties

- Hydrogen Bonding in Anticonvulsant Enaminones : Studies on anticonvulsant enaminones have revealed the importance of hydrogen bonding and molecular conformation in determining their biological activity. Such compounds, including various cyclohexene derivatives, exhibit specific sofa conformations and intramolecular hydrogen bonding that could be analogous to the interactions expected in N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide (Kubicki, Bassyouni, & Codding, 2000).

Synthetic Applications

- Synthesis of Fluorinated Compounds : Research into the synthesis of fluorinated cyclohexene derivatives outlines a method for introducing trifluoromethyl groups, which could be relevant for modifying the chemical or pharmacological properties of N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide (Okoro et al., 2006).

Propiedades

IUPAC Name |

N-cyclohexyl-N-ethyl-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-2-19(14-9-4-3-5-10-14)17(20)15-12-13-8-6-7-11-16(13)22-18(15)21/h6-8,11-12,14H,2-5,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQZCLKELNZTHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N-ethyl(2-oxochromen-3-yl)carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)

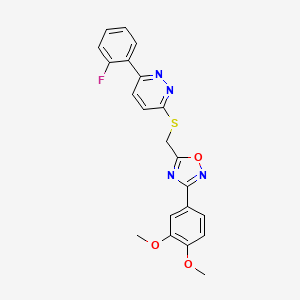

![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)

![N'-(3,4-Dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2503412.png)

![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)